![molecular formula C12H18ClN3O B12930390 N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide CAS No. 17001-92-2](/img/structure/B12930390.png)
N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, an isopentyl chain, and a methyl group attached to a pyrimidine ring, along with an acetamide functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-chloro-6-methylpyrimidine.
Introduction of the Isopentyl Group: The isopentyl group is introduced via an alkylation reaction using an isopentyl halide under basic conditions.
Acetylation: The final step involves the acetylation of the amino group on the pyrimidine ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above but optimized for efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The chloro and isopentyl groups may facilitate binding to enzymes or receptors, while the acetamide group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chloro-6-methylpyrimidin-2-yl)acetamide: Lacks the isopentyl group, which may affect its biological activity.
N-(4-Chloro-5-isopentylpyrimidin-2-yl)acetamide: Lacks the methyl group, potentially altering its reactivity and binding properties.
N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)propionamide: Has a propionamide group instead of an acetamide group, which may influence its chemical and biological properties.
Uniqueness
N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide is unique due to the combination of its chloro, isopentyl, and methyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
17001-92-2 |
|---|---|
Molekularformel |
C12H18ClN3O |
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C12H18ClN3O/c1-7(2)5-6-10-8(3)14-12(15-9(4)17)16-11(10)13/h7H,5-6H2,1-4H3,(H,14,15,16,17) |
InChI-Schlüssel |
HPEVCWMJJBRAEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)NC(=O)C)Cl)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


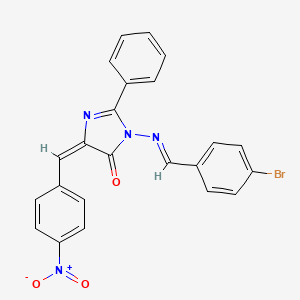
methanone](/img/structure/B12930317.png)
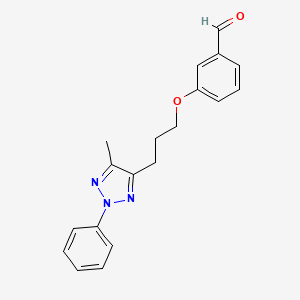

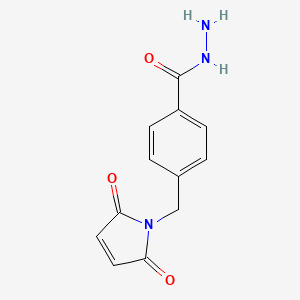

![4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12930343.png)

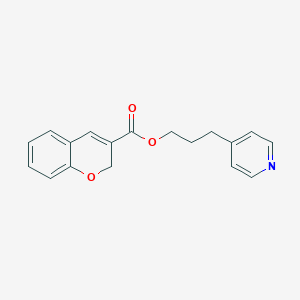
![2-[(2-Oxopropyl)sulfanyl]acetamide](/img/structure/B12930351.png)
![Spiro[chromane-4,1'-cyclopropane]-8-carboxylic acid](/img/structure/B12930352.png)
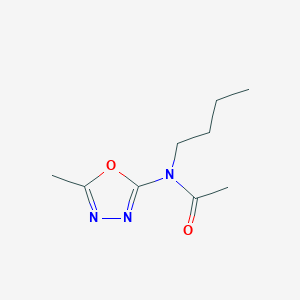
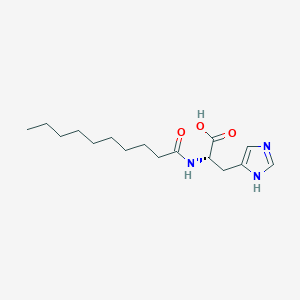
![Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-](/img/structure/B12930384.png)
